2-[(4-Phenylpiperazin-1-yl)methyl]phenol
Description
2-[(4-Phenylpiperazin-1-yl)methyl]phenol is a piperazine derivative featuring a phenol group substituted with a 4-phenylpiperazine moiety via a methylene bridge. This structure confers both hydrogen-bonding capacity (via the phenolic hydroxyl group) and lipophilicity (via the aromatic and piperazine components). Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly in the central nervous system (CNS) .
Properties
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17-9-5-4-6-15(17)14-18-10-12-19(13-11-18)16-7-2-1-3-8-16/h1-9,20H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOPKXXOMUQKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylpiperazin-1-yl)methyl]phenol typically involves the reaction of 4-phenylpiperazine with a suitable phenolic compound. One common method is the Mannich reaction, where 4-phenylpiperazine is reacted with formaldehyde and phenol under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenylpiperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related compounds.
Substitution: Halogenated or alkylated phenylpiperazine derivatives.
Scientific Research Applications
2-[(4-Phenylpiperazin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, depression, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Phenylpiperazin-1-yl)methyl]phenol involves its interaction with neurotransmitter receptors in the brain. It is known to modulate the activity of serotonin and dopamine receptors, which are crucial for regulating mood and behavior. By binding to these receptors, the compound can enhance or inhibit the release of neurotransmitters, leading to its anxiolytic and antidepressant effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Features and Properties of Selected Analogs
*Note: Molecular weight calculated based on standard formula; exact data for the base compound is inferred from analogs.
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups: Chlorine in 23a () may enhance binding via halogen bonds and improve metabolic stability . Bulk and Lipophilicity: The benzofuran group in Compound 24 () adds steric bulk, which could reduce solubility but improve CNS penetration .
Crystallographic and Solubility Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
